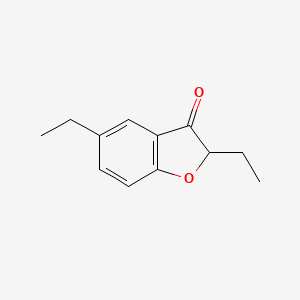

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one

Descripción

Propiedades

Fórmula molecular |

C12H14O2 |

|---|---|

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

2,5-diethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C12H14O2/c1-3-8-5-6-11-9(7-8)12(13)10(4-2)14-11/h5-7,10H,3-4H2,1-2H3 |

Clave InChI |

UEQPDMOACZOVKZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1C(=O)C2=C(O1)C=CC(=C2)CC |

Origen del producto |

United States |

Métodos De Preparación

Base-Catalyzed Intramolecular Cyclization of α-Haloketones and Salicylaldehydes

One efficient route involves the reaction of α-haloketones with substituted salicylaldehydes under base catalysis, typically triethylamine, to induce intramolecular cyclization forming the benzofuranone core.

- Reaction conditions: Neat or in solvents such as dimethylformamide (DMF) or dichloromethane.

- Catalysts: Triethylamine or stronger bases like sodium hydride.

- Yields: Typically high, ranging from 81% to 97% for benzofuran derivatives.

- Mechanism: Base-promoted Dieckmann-like aldol condensation followed by cyclization.

This method is adaptable for introducing ethyl groups at the 2 and 5 positions by selecting appropriate α-haloketones and salicylaldehyde derivatives substituted with ethyl groups or their precursors.

Palladium-Catalyzed Cyclization Using Hexafluorobenzene or DMF as Solvent

Palladium acetate (Pd(OAc)₂) catalysis in the presence of hexafluorobenzene or DMF as solvent has been utilized to synthesize various 2,3-dihydrobenzofuran derivatives.

- Catalyst: Pd(OAc)₂

- Solvents: Hexafluorobenzene (C₆F₆), DMF

- Conditions: Often under inert atmosphere, moderate temperatures.

- Advantages: High selectivity and functional group tolerance.

- Reference: Wang et al. (2010) demonstrated synthesis of 2,3-dihydrobenzofuran derivatives under these conditions.

This approach can be modified to produce 2,5-diethyl-substituted benzofuranones by choosing appropriate substituted precursors.

Metal-Free Synthesis Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

A novel, efficient, and environmentally friendly method involves the use of DMSO activated by cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under metal-free conditions.

- Key features: One-step synthesis, formation of quaternary carbon centers.

- Control: Addition of water controls the quaternary center construction.

- Mechanism: Radical process involving DMSO as a dual synthon.

- Yields: Good to excellent yields demonstrated on gram scale.

- Reference: Recent work published in The Journal of Organic Chemistry (2025).

This method is promising for constructing complex benzofuranones with ethyl substituents, including 2,5-diethyl derivatives.

Lithiation and Spiroannulation Techniques

Lithiation of benzofuranones followed by reaction with dibromo compounds allows for spiroannulated benzofuranone derivatives.

- Reagents: Lithium diisopropylamide (LDA), α,α’-dibromo-o-xylene.

- Solvent: Tetrahydrofuran (THF).

- Yields: Moderate to good (e.g., 21% for some spiro compounds).

- Applications: Synthesis of complex tricyclic and tetracyclic benzofuranones.

While more specialized, this method can be adapted for diethyl substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Solvent(s) | Reaction Type | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Base-Catalyzed Cyclization | Triethylamine, NaH | DMF, DCM | Dieckmann-like aldol condensation | 81–97 | High yield, simple operation | Suitable for ethyl substitution |

| Pd(OAc)₂-Catalyzed Cyclization | Pd(OAc)₂ | Hexafluorobenzene, DMF | Pd-catalyzed cyclization | Moderate to high | Selective, functional group tolerant | Requires inert atmosphere |

| Metal-Free DMSO/TCT Method | Cyanuric chloride (TCT) | DMSO | Radical, one-step synthesis | Good to excellent | Environmentally friendly, gram-scale | Water controls quaternary center formation |

| Lithiation and Spiroannulation | LDA | THF | Lithiation and nucleophilic substitution | Moderate (ca. 21) | Access to spiro compounds | More complex, lower yield |

Mechanistic Insights and Reaction Control

- Base-catalyzed methods proceed via enolate formation and intramolecular cyclization, favoring ring closure to benzofuranone.

- Pd-catalyzed reactions involve oxidative addition, carbopalladation, and reductive elimination steps, enabling regioselective cyclization.

- DMSO/TCT metal-free synthesis likely proceeds via radical intermediates, with water addition modulating the formation of quaternary centers.

- Lithiation approaches rely on strong bases to generate organolithium intermediates that undergo nucleophilic substitution with dibromo compounds to form spirocyclic structures.

Summary and Recommendations

For the preparation of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one , the most practical and high-yielding methods involve base-catalyzed intramolecular cyclization of suitably substituted α-haloketones and salicylaldehydes, or metal-free DMSO/TCT-mediated synthesis for more complex quaternary centers. Pd-catalyzed methods offer selectivity but may require more specialized conditions. Lithiation and spiroannulation provide access to spiro derivatives but with lower yields and complexity.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .

Comparación Con Compuestos Similares

Table 1: Key Properties of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one and Analogs

Key Observations:

- Lipophilicity : The diethyl groups in 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one confer higher LogP (~3.2) compared to the indolylmethylidene analog (~2.8), suggesting greater membrane permeability for drug delivery applications .

Environmental and Aging Behavior

- Hydrophobic diethyl groups reduce water absorption (<1% at 25°C), enhancing durability in humid conditions compared to hydrophilic epoxy networks (~5% water uptake) .

Actividad Biológica

2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one is a compound of interest due to its unique structure and potential biological activities. It is characterized by a benzofuran core with ethyl substituents, which enhances its lipophilicity and may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one is with a molecular weight of approximately 206.24 g/mol. Its structure includes:

- Benzofuran ring : A fused benzene and furan ring system.

- Ethyl groups : Located at the 2 and 5 positions of the dihydrobenzofuran moiety.

- Carbonyl group : Positioned at the 3 position, contributing to its chemical reactivity.

Antitumor Activity

Research indicates that 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one exhibits significant antitumor properties . It is believed to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzofurans can selectively activate cannabinoid receptor type 2 (CB₂), which plays a role in regulating tumor growth and inflammation.

Antibacterial and Antiviral Properties

The compound has demonstrated antibacterial and antiviral activities in various studies. Its structural characteristics allow it to interact with bacterial membranes and viral proteins, potentially disrupting their functions.

The mechanism of action for 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one involves:

- Binding to receptors : It can bind to cannabinoid receptors (CB₁ and CB₂), modulating their activity and leading to various biological effects such as pain relief and anti-inflammatory responses.

- Enzyme inhibition : The compound may inhibit enzymes that are crucial for tumor cell survival, thereby exhibiting its antitumor effects.

Study on Cannabinoid Receptor Activation

A study investigated the binding affinity of various benzofuran derivatives to CB₂ receptors. The results indicated that 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one could selectively activate these receptors, suggesting potential applications in pain management and inflammatory conditions .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of related compounds. It was found that certain benzofuran derivatives could protect against oxidative stress in neuronal cells. This suggests that 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one might also possess neuroprotective qualities worth exploring further .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-3,3-diethyl-1,3-dihydro-2-benzofuran-1-one | Amino group at position 6; different alkyl substituents | Potentially different biological activity due to amino substitution |

| 6-Methyl-2,3-dihydrobenzofuran | Methyl group instead of ethyl; simpler structure | May exhibit different solubility and reactivity |

| 7-Methylbenzofuran | Methyl substitution at position 7 | Variations in pharmacological properties |

This table illustrates how variations in substituents affect the chemical behavior and biological activity while maintaining a core benzofuran framework.

Q & A

Q. What are the recommended synthetic routes for 2,5-Diethyl-2,3-dihydro-1-benzofuran-3-one, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via cyclization of substituted dihydrobenzofuran precursors or via aza-Wittig reactions (modified for non-nitrogen analogs). For example, highlights the use of aza-Wittig reactions for structurally similar benzofuropyrimidine derivatives, yielding high-purity crystals through recrystallization in ethanol/dichloromethane (1:2 v/v) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are standard. Monitor purity via TLC and confirm using HPLC (C18 column, methanol/water mobile phase).

Q. How should structural characterization be conducted for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., weak C–H⋯O bonds observed in similar dihydrobenzofurans ).

- Spectroscopy :

- FTIR/FT-Raman : Assign vibrational modes (e.g., carbonyl stretch at ~1700 cm⁻¹) and compare with DFT/B3LYP/6-31G(d,p) calculations .

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. For example, reports chemical shifts for analogous dihydrobenzofuran carboxylates, with carbonyl carbons appearing at ~170 ppm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against MAO-B (as in for benzofuran-3-ones) using fluorometric assays with kynuramine as substrate .

- Antimicrobial Testing : Follow CLSI guidelines for agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic and optical properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level (as in ). Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to predict reactivity .

- TD-DFT for UV-Vis : Simulate absorption spectra (e.g., benzofuran derivatives show λmax ~300–350 nm due to π→π* transitions) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

-

Substituent Variation : Modify ethyl groups at positions 2 and 5 with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and test bioactivity. demonstrates that substituents on the benzylidene ring significantly affect MAO-B selectivity .

-

SAR Table Example :

Substituent (R) MAO-B IC₅₀ (µM) Selectivity (MAO-B/MAO-A) -H 12.5 8.2 -OCH₃ (meta) 5.3 15.6 -NO₂ (para) 28.7 3.1

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Case Study : If experimental FTIR peaks deviate from DFT predictions (e.g., carbonyl stretch shifts due to solvent effects), re-optimize calculations with explicit solvent models (PCM or SMD) .

- Statistical Validation : Use Bland-Altman plots or regression analysis to quantify discrepancies. emphasizes iterative data reconciliation in qualitative research .

Data Contradiction Analysis

Q. How to address conflicting results in crystallographic vs. spectroscopic data?

Methodological Answer:

- Crystal vs. Solution State : X-ray structures may show planar conformations stabilized by packing forces, while NMR/UV-Vis in solution may indicate dynamic behavior. Compare with molecular dynamics simulations (e.g., AMBER force field) .

- Example : reports coplanar imidazo-benzofuran rings in crystals but potential torsion in solution due to weak C–H⋯O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.